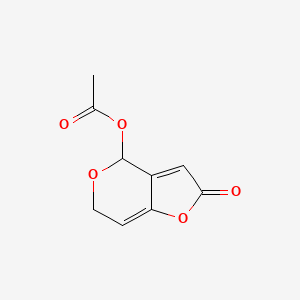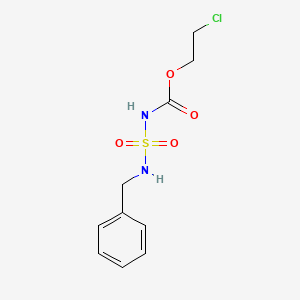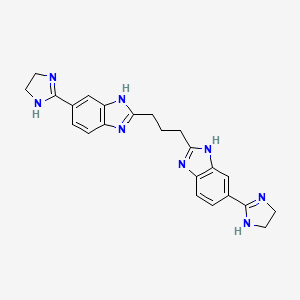
2,2'-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes two benzimidazole rings connected by a 1,3-propanediyl linker. The presence of the imidazole moiety within the benzimidazole rings contributes to its potential biological activity and makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) typically involves the following steps:
Formation of the benzimidazole rings: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the imidazole moiety: The imidazole rings can be introduced via cyclization reactions involving appropriate precursors such as glyoxal and ammonia.
Linking the benzimidazole units: The final step involves the coupling of two benzimidazole units through a 1,3-propanediyl linker, which can be accomplished using reagents like 1,3-dibromopropane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole moiety.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) involves its interaction with various molecular targets and pathways. The imidazole moiety can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and disruption of viral replication.
相似化合物的比较
Similar Compounds
2,2’-(1,3-Propanediyl)bis(5-(1H-imidazol-2-yl)-1H-benzimidazole): Similar structure but lacks the dihydro moiety on the imidazole rings.
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzothiazole): Similar structure but contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is unique due to the presence of both benzimidazole and dihydroimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields of research.
属性
CAS 编号 |
139223-26-0 |
|---|---|
分子式 |
C23H24N8 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[3-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]propyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H24N8/c1(2-20-28-16-6-4-14(12-18(16)30-20)22-24-8-9-25-22)3-21-29-17-7-5-15(13-19(17)31-21)23-26-10-11-27-23/h4-7,12-13H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,30)(H,29,31) |
InChI 键 |
PUSQRRMRWCKSQL-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NCCN6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


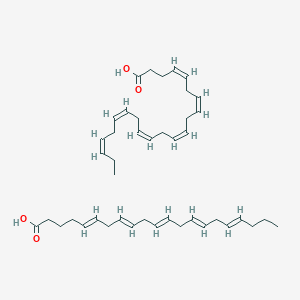


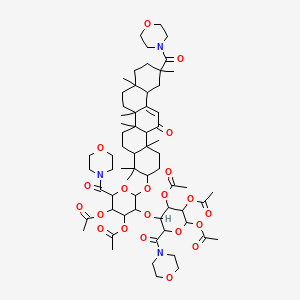

![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)
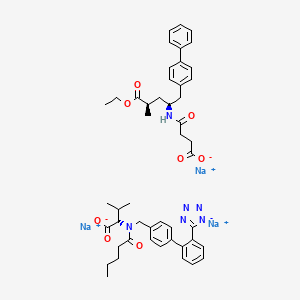


![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)
